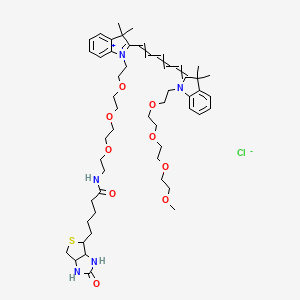

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C52H76ClN5O9S |

|---|---|

分子量 |

982.7 g/mol |

IUPAC 名称 |

N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide chloride |

InChI |

InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H |

InChI 键 |

OQTIUMQNPRXRAE-UHFFFAOYSA-N |

规范 SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile heterobifunctional molecule widely utilized in biomedical research and drug discovery.

Core Structure and Properties

This compound is a specialized chemical probe that integrates three key functional components: a biotin moiety for high-affinity binding to streptavidin, a Cy5 fluorophore for detection in the far-red spectrum, and two polyethylene glycol (PEG) linkers (PEG4 and PEG3) that enhance solubility and provide spatial separation between the functional ends.[1]

The molecule's structure facilitates its use in a variety of bioanalytical techniques. The biotin group allows for strong and specific immobilization or capture using streptavidin-coated surfaces or reagents. The Cy5 dye, a member of the cyanine family, offers excellent spectral properties for fluorescence-based detection, with excitation and emission maxima in the far-red region of the spectrum, minimizing background autofluorescence from biological samples.[2] The hydrophilic PEG spacers increase the overall water solubility of the molecule and reduce steric hindrance, which is crucial for its interaction with biological targets.[2]

A visual representation of the chemical structure of this compound is provided below:

(A chemical structure diagram for this compound would be inserted here if image generation were possible.)

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [3] |

| Molecular Weight | 982.7 g/mol | [3] |

| CAS Number | 2107273-68-5 | [3] |

| Appearance | (Not specified in search results) | |

| Solubility | Soluble in water, DMSO, DMF | [] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [2] |

| Emission Maximum (λem) | ~667 nm | [2] |

| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.2 (estimated for Cy5) | [6] |

Key Applications and Experimental Protocols

The unique trifunctional nature of this compound makes it a valuable tool in several advanced research applications, most notably in the field of Proteolysis Targeting Chimeras (PROTACs) and in various protein interaction studies.

Role in PROTAC Drug Development

PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound serves as a critical tool for studying and optimizing PROTACs. It can be used as a fluorescently labeled and biotinylated ligand for a target protein, enabling researchers to monitor and quantify the formation of the crucial ternary complex (Target Protein - PROTAC - E3 Ligase).[7][8]

The biotin tag allows for the immobilization of the ligand on a streptavidin-coated surface for pull-down assays or surface plasmon resonance (SPR) studies to measure binding kinetics. The Cy5 fluorophore enables the use of fluorescence-based techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) to study ternary complex formation in solution.[7]

Diagram 1: PROTAC Mechanism of Action

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.

Experimental Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This protocol outlines a method to assess the formation of a ternary complex using this compound as a fluorescent tracer for the protein of interest (POI).

Materials:

-

This compound

-

Purified Protein of Interest (POI)

-

Purified E3 Ubiquitin Ligase

-

Unlabeled PROTAC molecule

-

Assay Buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the unlabeled PROTAC in the assay buffer.

-

Prepare solutions of the POI and E3 ligase in the assay buffer at desired concentrations.

-

-

Assay Setup:

-

In a 384-well plate, add a fixed concentration of this compound (typically in the low nanomolar range).

-

Add a fixed concentration of the POI.

-

Add a fixed concentration of the E3 ligase.

-

Add varying concentrations of the unlabeled PROTAC to the wells.

-

Include control wells:

-

Tracer only

-

Tracer + POI

-

Tracer + E3 Ligase

-

Tracer + POI + PROTAC (without E3 ligase)

-

Tracer + E3 Ligase + PROTAC (without POI)

-

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters for Cy5.

-

-

Data Analysis:

-

The formation of the ternary complex will lead to an increase in the molecular weight of the fluorescently labeled complex, resulting in a higher fluorescence polarization value.

-

Plot the change in fluorescence polarization as a function of the unlabeled PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of ternary complex formation and the "hook effect" at high PROTAC concentrations.[9]

-

Application in Protein Pull-Down Assays

The biotin moiety of this compound makes it an excellent tool for pull-down assays to identify or confirm protein-protein interactions.[10] In this application, the molecule can be used to label a "bait" protein, which is then used to capture its interacting "prey" proteins from a cell lysate. The Cy5 fluorophore allows for the easy visualization of the captured proteins on a gel or blot without the need for secondary antibodies.

Diagram 2: Biotin-Streptavidin Pull-Down Assay Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. Cy5 Biotin | BroadPharm [broadpharm.com]

- 6. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]

- 7. Ternary complex formation - Profacgen [profacgen.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. biorxiv.org [biorxiv.org]

- 10. synapsewaves.com [synapsewaves.com]

Mechanism of Action for Biotin-PEG-Cy5 Conjugates: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for biotin-PEG-Cy5 conjugates, a versatile class of reagents widely employed in biological research and diagnostics. We delve into the core principles governing their utility, including the high-affinity biotin-streptavidin interaction, the role of the polyethylene glycol (PEG) linker, and the photophysical properties of the cyanine 5 (Cy5) fluorophore. This document presents quantitative data, detailed experimental protocols for key applications, and visual diagrams to elucidate the underlying mechanisms and workflows.

Core Principles of Biotin-PEG-Cy5 Conjugates

The functionality of biotin-PEG-Cy5 conjugates is derived from the synergistic action of its three key components:

-

Biotin: A small vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, making it an ideal tool for stable and specific molecular targeting.

-

Polyethylene Glycol (PEG) Linker: A flexible, hydrophilic polymer chain that serves as a spacer between the biotin and Cy5 moieties. The PEG linker enhances the water solubility of the conjugate, reduces steric hindrance to allow for efficient binding of biotin to streptavidin, and minimizes non-specific interactions with other proteins.[1][2] The length of the PEG spacer is a critical parameter that can influence the binding kinetics and stoichiometry of the biotin-streptavidin interaction.[1]

-

Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its excitation and emission maxima are in a spectral region where cellular autofluorescence is minimal, leading to a high signal-to-noise ratio in imaging applications.[3] Cy5 is known for its high molar extinction coefficient and good photostability, making it suitable for a variety of fluorescence-based detection methods.

The fundamental mechanism of action involves a two-step process. First, a biological target of interest is labeled with a biotinylated molecule (e.g., a biotinylated antibody). Subsequently, the biotin-PEG-Cy5 conjugate is introduced, which then binds to a streptavidin-conjugated entity, or a streptavidin-fluorophore conjugate is used to detect the biotinylated target. This modularity allows for signal amplification and versatility in experimental design.

Quantitative Data

The performance of biotin-PEG-Cy5 conjugates can be characterized by several key quantitative parameters. The following tables summarize these properties.

Table 1: Binding Affinity of the Biotin-Streptavidin Interaction

| Interacting Molecules | Dissociation Constant (Kd) | Reference(s) |

| Biotin and Streptavidin | ≈ 10⁻¹⁴ M | [4] |

Note: The presence of a PEG linker and a Cy5 dye may slightly modulate the binding affinity. Longer PEG chains can sometimes decrease the binding affinity due to increased hydrodynamic radius and potential steric hindrance from the PEG chain itself.[1]

Table 2: Physicochemical and Spectral Properties of a Representative Sulfo-Cy5-PEG3-Biotin Conjugate

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 646 nm | [5][6] |

| Emission Maximum (λem) | 662 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [5][6] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [1][5] |

| Solubility | Good in water, DMF, and DMSO | [5][6] |

Experimental Protocols

The biotin-PEG-Cy5 system is adaptable to a wide range of applications. Below are detailed protocols for three common experimental workflows.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a biotinylated primary antibody followed by detection with a streptavidin-Cy5 conjugate for visualizing a target protein in fixed and permeabilized cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Biotinylated Primary Antibody (specific to the target protein)

-

Streptavidin-Cy5 Conjugate

-

Antifade Mounting Medium with DAPI

Procedure:

-

Cell Preparation: Rinse the cells on coverslips twice with PBS.

-

Fixation: Incubate the cells with Fixation Solution for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Detection: Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer (typically at a concentration of 1-5 µg/mL). Incubate the cells with the diluted streptavidin-Cy5 for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5.

Flow Cytometry Analysis of Cell Surface Markers

This protocol outlines the detection of a cell surface antigen using a biotinylated primary antibody and a streptavidin-Cy5 conjugate.

Materials:

-

Cell suspension

-

FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Biotinylated Primary Antibody (specific to the cell surface antigen)

-

Streptavidin-Cy5 Conjugate

-

(Optional) Viability Dye (e.g., Propidium Iodide)

Procedure:

-

Cell Preparation: Harvest cells and wash them once with cold FACS Buffer. Resuspend the cells in FACS Buffer to a concentration of 1x10⁶ cells/mL.

-

Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice.

-

Primary Antibody Staining: Add the biotinylated primary antibody at its predetermined optimal concentration to the cell suspension. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice by adding 2 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

-

Secondary Detection: Resuspend the cell pellet in FACS Buffer containing the Streptavidin-Cy5 conjugate at its optimal concentration. Incubate for 30 minutes on ice in the dark.

-

Washing: Repeat the washing step as described in step 4.

-

Resuspension: Resuspend the cells in an appropriate volume of FACS Buffer for analysis.

-

Viability Staining (Optional): If desired, add a viability dye according to the manufacturer's instructions.

-

Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.

Western Blotting

This protocol details the detection of a target protein on a western blot using a biotinylated primary antibody and streptavidin conjugated to an enzyme (e.g., HRP), followed by chemiluminescent detection which can be imaged on systems capable of detecting Cy5 fluorescence if a fluorescent streptavidin is used. For direct fluorescence detection, a streptavidin-Cy5 conjugate would be used.

Materials:

-

PVDF or Nitrocellulose Membrane with transferred proteins

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Biotinylated Primary Antibody

-

Streptavidin-Cy5 Conjugate

-

Fluorescence Imaging System

Procedure:

-

Blocking: After protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Streptavidin-Cy5 Incubation: Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer. Incubate the membrane with the streptavidin solution for 1 hour at room temperature with gentle agitation, protected from light.

-

Washing: Wash the membrane three times for 10 minutes each with TBST, protected from light.

-

Signal Detection: Image the membrane using a fluorescence imaging system with the appropriate laser and emission filter for Cy5.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Molecular interactions in a biotin-PEG-Cy5 detection system.

Caption: Step-by-step workflow for immunofluorescence using biotin-streptavidin detection.

Caption: The logical cascade leading to fluorescent signal generation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 4. Streptavidin - Wikipedia [en.wikipedia.org]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 6. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Properties and Applications of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescent probe widely utilized in biological research. The document details its spectral characteristics, provides experimental protocols for its use in key applications, and visualizes relevant workflows and pathways.

Core Spectroscopic and Physicochemical Properties

This compound is a specialized derivative of the cyanine dye Cy5. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, and polyethylene glycol (PEG) linkers to enhance solubility and reduce steric hindrance. The core fluorophore, Cy5, is a far-red dye known for its high molar extinction coefficient and good quantum yield, making it a bright and sensitive fluorescent label. Its emission in the far-red spectrum is particularly advantageous as it minimizes autofluorescence from biological samples.

The specific spectral properties are influenced by the local chemical environment and the conjugation to other molecules. For the closely related analog, sulfo-Cyanine5-PEG3-biotin, the following spectral characteristics have been reported:

| Property | Value | Reference |

| Excitation Maximum (λex) | 646 nm | [1][2][3] |

| Emission Maximum (λem) | 662 nm | [1][2][3] |

| Stokes Shift | ~16 nm | [3] |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [2] |

| Recommended Laser Line | 633 nm (HeNe) or 647 nm (diode) | |

| Common Emission Filter | 660/20 nm |

Note: Spectral properties can vary slightly depending on the solvent, pH, and conjugation state.

Experimental Protocols

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of this compound using a spectrofluorometer.

Instrumentation:

-

A calibrated spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

-

Quartz cuvettes.

Procedure:

-

Sample Preparation:

-

Dissolve this compound in an appropriate solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO)) to create a stock solution.

-

Prepare a dilute working solution from the stock solution. The absorbance of the working solution at the excitation maximum should be kept below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 662 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths, starting at a wavelength slightly longer than the excitation wavelength to avoid scattering artifacts (e.g., 650 nm to 750 nm).

-

Record the fluorescence intensity at each emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Data Correction:

-

Measure the spectrum of a blank sample (solvent only) and subtract it from the sample spectrum to correct for background fluorescence.

-

Apply instrument-specific correction factors for lamp intensity and detector response if required.

-

Western Blotting with Streptavidin-Cy5 Detection

This protocol describes the use of a biotinylated primary or secondary antibody followed by detection with a streptavidin-Cy5 conjugate, which is functionally analogous to using this compound conjugated to a detection moiety.

Procedure:

-

SDS-PAGE and Protein Transfer:

-

Separate protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking:

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (if biotinylated) or a non-biotinylated primary antibody overnight at 4°C with gentle agitation.[4]

-

-

Secondary Antibody/Streptavidin Incubation:

-

If the primary antibody is not biotinylated, wash the membrane with TBST and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Incubate the membrane with a streptavidin-Cy5 conjugate (or a functionally similar Cy5-biotin probe that will bind to a streptavidin-linked antibody) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Detection:

-

Wash the membrane three times with TBST to remove unbound streptavidin-Cy5.

-

Image the membrane using a fluorescence imaging system equipped with appropriate filters for Cy5 (excitation ~650 nm, emission ~670 nm).

-

Flow Cytometry with Biotin-Cy5 System

This protocol details the staining of cells for flow cytometric analysis using a biotinylated antibody and a streptavidin-Cy5 conjugate.

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from cell culture or tissue samples.

-

Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

-

-

Staining:

-

Resuspend the cells in the staining buffer containing the biotinylated primary antibody.

-

Incubate for 30 minutes at 4°C, protected from light.

-

Wash the cells twice to remove unbound primary antibody.

-

Resuspend the cells in the staining buffer containing the streptavidin-Cy5 conjugate.

-

Incubate for 30 minutes at 4°C, protected from light.

-

-

Analysis:

-

Wash the cells twice to remove unbound streptavidin-Cy5.

-

Resuspend the cells in the staining buffer for analysis.

-

Acquire data on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.

-

Visualizations

Caption: Western Blotting Experimental Workflow.

Caption: Flow Cytometry Staining Protocol.

References

An In-depth Technical Guide on the Solubility and Stability of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a specialized fluorescent probe designed for high-performance applications in biological research and diagnostics. This molecule integrates three key functional components: a Cy5 fluorescent dye for far-red detection, a biotin moiety for high-affinity binding to streptavidin, and dual polyethylene glycol (PEG) linkers to enhance aqueous solubility and provide spatial separation between the functional ends. Understanding the solubility and stability of this compound is paramount for its effective use in assays, ensuring reproducibility and accuracy.

Physicochemical Properties and Solubility

The solubility of this compound is governed by the interplay of its constituent parts. The core Cy5 dye is inherently hydrophobic, which can lead to aggregation in aqueous solutions.[1] However, this is effectively counteracted by the hydrophilic PEG chains. PEGylation, the attachment of PEG polymers, is a well-established strategy to increase the water solubility of molecules like cyanine dyes by forming a hydrating shell that prevents aggregation and precipitation.[2][3] The presence of two separate PEG linkers (PEG4 and PEG3) significantly enhances its solubility in aqueous buffers, a critical feature for most biological experiments.[4]

While specific quantitative solubility data for this exact molecule is not publicly available, the expected solubility based on its structure is summarized below.

| Solvent | Expected Solubility | Comments |

| Water | High | The hydrophilic PEG spacers significantly increase solubility in aqueous media.[5][4] |

| Phosphate-Buffered Saline (PBS) | High | Expected to be readily soluble in common biological buffers due to PEGylation. |

| Dimethyl Sulfoxide (DMSO) | High | Common solvent for initial stock solution preparation of organic dyes.[6] |

| Dimethylformamide (DMF) | High | Alternative organic solvent for creating concentrated stock solutions.[6] |

| Methanol (MeOH) | Moderate to High | Generally a good solvent for cyanine dyes and PEGylated compounds.[6] |

Stability Profile

The stability of this compound is a multifactorial issue, with photostability being a primary concern for any fluorescent application.

-

Photostability: Cyanine dyes like Cy5 are known for their high fluorescence intensity but can be susceptible to photobleaching—an irreversible photo-induced destruction that eliminates their ability to fluoresce.[7][8] However, Cy5 is generally considered to have moderate to high photostability compared to other dyes like fluorescein (FITC).[7][9] Its stability can be dramatically enhanced by the presence of antioxidants or specific solution additives like cyclooctatetraene (COT), Trolox, or ergothioneine, which quench excited triplet states that lead to photobleaching.[10][11]

-

Chemical Stability: The Cy5 dye's fluorescence is largely independent of pH across a wide physiological range (pH 4 to 10).[6][12] However, cyanine dyes can be sensitive to oxidizing agents, such as reactive oxygen species (ROS), which can degrade the polymethine chain and lead to a loss of fluorescence.[3][13] It is crucial to use high-purity solvents and buffers, as contaminants in materials like PEG can decrease the stability of the conjugate.[3][13]

-

Thermal Stability: For storage, the compound should be kept at -20°C in a desiccated form to prevent degradation.[6] Once in solution, repeated freeze-thaw cycles should be avoided. Aliquoting stock solutions is highly recommended.

| Factor | Stability Characteristic | Mitigation Strategies |

| Light Exposure | Moderate; prone to photobleaching under intense/prolonged illumination.[9][14] | Minimize light exposure, use antifade reagents or oxygen scavenging systems, and use the lowest possible excitation power.[11][12] |

| pH | High; stable fluorescence across a broad pH range (4-10).[12] | Maintain experiments within this pH range. |

| Chemical Environment | Sensitive to strong oxidizing agents and potential ROS contaminants in reagents.[3] | Use high-purity solvents, degas buffers if necessary, and consider adding antioxidants for demanding applications.[3][10] |

| Temperature (Storage) | Stable when stored as a solid at -20°C. Solutions are less stable. | Store desiccated at -20°C. Aliquot solutions to avoid freeze-thaw cycles. |

Experimental Protocols

Detailed and standardized protocols are essential for accurately characterizing the solubility and stability of fluorescent probes.

This protocol determines the equilibrium solubility of the probe in an aqueous buffer using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

UV-Vis spectrophotometer

-

Micro-centrifuge and tubes

-

Vortex mixer and shaker/agitator

Procedure:

-

Calibration Curve:

-

Prepare a concentrated stock solution of the compound in DMSO.

-

Create a series of dilutions from the stock solution in the aqueous buffer.

-

Measure the absorbance of each dilution at the maximum absorbance wavelength of Cy5 (~649 nm).

-

Plot absorbance vs. concentration to generate a linear calibration curve according to the Beer-Lambert law.[2]

-

-

Equilibrium Saturation:

-

Quantification:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.[15]

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Measure the absorbance of the supernatant at ~649 nm. If necessary, dilute the supernatant to fall within the linear range of the calibration curve.

-

Use the calibration curve to determine the concentration of the dissolved compound in the supernatant, which represents its equilibrium solubility.[2]

-

This protocol measures the photobleaching half-life (t₁/₂) of the probe under continuous illumination using fluorescence microscopy.[9]

Materials:

-

Solution of this compound at a known concentration (e.g., 1 µM) in buffer.

-

Fluorescence microscope with a stable light source (e.g., 633 nm or 647 nm laser).

-

Sensitive camera (e.g., sCMOS or EMCCD).

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation:

-

Immobilize the dye solution on a microscope slide to prevent diffusion. This can be done by drying a thin film or embedding the dye in a polymer matrix.

-

-

Microscope Setup:

-

Turn on the light source and allow it to stabilize.

-

Select the appropriate filter set for Cy5.

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same intensity for all comparative experiments.[16]

-

-

Image Acquisition:

-

Data Analysis:

-

In the image analysis software, define a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.[9]

-

Correct for background fluorescence by subtracting the intensity of a region without dye.

-

Normalize the intensity values to the initial intensity at t=0.

-

Plot the normalized intensity versus time. The time at which the intensity drops to 50% is the photobleaching half-life (t₁/₂).[9]

-

Visualizations

Diagrams help clarify the molecular structure's relationship to its function and the workflows for its characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]

- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. Cy5 Biotin | BroadPharm [broadpharm.com]

- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 8. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. benchchem.com [benchchem.com]

The Strategic Role of PEG Linkers in Biotin-Cy5 Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and diagnostics, biotin-Cy5 probes have become indispensable tools for the sensitive detection and visualization of biological targets. The synergy between the high-affinity biotin-streptavidin interaction and the bright, far-red fluorescence of Cyanine5 (Cy5) provides a robust platform for a multitude of applications. However, the performance of these probes can be significantly enhanced by the incorporation of a Polyethylene Glycol (PEG) linker between the biotin and Cy5 moieties. This technical guide delves into the critical role of PEG linkers in the functionality of biotin-Cy5 probes, offering a comprehensive overview of their benefits, supported by quantitative data from related systems, detailed experimental protocols, and illustrative diagrams to guide researchers in optimizing their experimental designs.

Core Principles: The Advantages of PEGylation in Biotin-Cy5 Probes

The covalent attachment of a PEG chain to a biotin-Cy5 probe imparts several beneficial properties that address common challenges in biological assays.[1][2] These advantages stem from the unique physicochemical characteristics of PEG, a hydrophilic and flexible polymer.[3]

1. Enhanced Hydrophilicity and Solubility: The ethylene glycol repeats in the PEG backbone are highly hydrophilic, increasing the water solubility of the entire probe.[3][4] This is particularly advantageous for the hydrophobic Cy5 dye, preventing aggregation and ensuring the probe remains in solution, which is critical for consistent and reliable staining.[4]

2. Reduction of Steric Hindrance: The flexible PEG chain acts as a spacer, extending the biotin moiety away from the Cy5 dye and any conjugated biomolecule. This increased distance mitigates steric hindrance, allowing for more efficient binding of the biotin to the deep binding pocket of streptavidin.[5][6] This is crucial in assays where the target molecule is part of a larger complex or is located in a sterically crowded environment.[6]

3. Minimized Non-Specific Binding: The hydrophilic PEG linker creates a hydration shell around the probe, which acts as a barrier to prevent non-specific hydrophobic and electrostatic interactions with cellular components and surfaces.[1][7] This leads to a significant reduction in background noise and a corresponding increase in the signal-to-noise ratio, which is paramount for sensitive detection.[8][9]

4. Improved Pharmacokinetics: In in vivo applications, PEGylation can increase the hydrodynamic radius of the probe, leading to a longer circulation half-life and altered biodistribution.[3]

Data Presentation: Quantitative Impact of PEG Linkers

While direct quantitative comparisons of biotin-Cy5 probes with and without PEG linkers are not extensively available in the literature, data from analogous systems provide valuable insights into the expected performance enhancements. The following tables summarize key findings on the impact of PEGylation on probe performance.

Table 1: Impact of PEG Linker on Signal Intensity and Non-Specific Binding

| Probe System | Metric | Observation | Implication for Biotin-Cy5 Probes | Reference |

| Biotin-PEG-Gold Nanoparticles | Light Scattering Signal Intensity | Signal intensity increased with higher molecular weight PEG linkers (5 kDa, 8.4 kDa, 15 kDa). | Longer PEG linkers likely lead to a stronger signal due to reduced steric hindrance and improved streptavidin binding. | [10] |

| Fluorescent Probes on Surfaces | Non-Specific Binding | PEG coating of surfaces significantly reduces non-specific adsorption of fluorescently labeled molecules. | PEGylated biotin-Cy5 probes are expected to exhibit lower background fluorescence. | [1] |

| Phosphine-Biotin Imaging | Signal-to-Noise Ratio | Use of a PEG linker in the probe design contributes to improved signal-to-noise. | A PEG linker in a biotin-Cy5 probe should enhance the clarity and sensitivity of the assay. | [11] |

Table 2: Influence of PEG Linker Length on Binding Affinity

| Biotinylated Ligand | Avidin/Streptavidin | PEG Spacer Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Avidin) | Reference |

| Biotin | Avidin | 0 | ~10-15 | 4:1 | [9] |

| Biotin-PEG | Avidin | 588 | ~10-8 | 4:1 | [12] |

| Biotin-PEG | Avidin | 3400 | ~10-8 | 4:1 | [12] |

| Biotin-PEG | Avidin | 5000 | ~10-8 | 1:1 | [12] |

Note: The decrease in binding affinity (higher Kd) with increasing PEG length is a known trade-off, though the affinity remains very high. The change in stoichiometry with very long PEG chains suggests potential steric hindrance from the PEG itself.

Experimental Protocols

The following are detailed methodologies for key applications of biotin-Cy5 probes. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: Synthesis of a Biotin-PEG-Cy5 Probe

This protocol outlines the general steps for conjugating biotin, a PEG linker, and a Cy5 dye. A common approach involves using commercially available derivatives with reactive functional groups (e.g., NHS esters for amines, maleimides for thiols).

Materials:

-

Biotin-PEG-NHS ester

-

Amine-modified Cy5 dye

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolution of Reactants: Dissolve the amine-modified Cy5 dye in anhydrous DMF or DMSO. In a separate vial, dissolve the Biotin-PEG-NHS ester in the same solvent.

-

Reaction Setup: To the Cy5 solution, add a slight molar excess of a non-nucleophilic base like TEA or DIPEA.

-

Conjugation: Slowly add the Biotin-PEG-NHS ester solution to the stirred Cy5 solution at room temperature.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.

-

Purification: Once the reaction is complete, purify the Biotin-PEG-Cy5 conjugate using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and UV-Vis spectroscopy.

Protocol 2: Immunofluorescence Staining of Cells

This protocol describes the use of a biotin-PEG-Cy5 probe for indirect immunofluorescence, where a biotinylated primary antibody is detected with a fluorescently labeled streptavidin.

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Biotinylated primary antibody

-

Streptavidin-Cy5 conjugate

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation: Wash the cells on coverslips three times with PBS.

-

Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (for intracellular targets): Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the biotinylated primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Detection: Incubate the cells with the streptavidin-Cy5 conjugate, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining and Mounting: Mount the coverslips on microscope slides using mounting medium containing DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.

Protocol 3: Flow Cytometry Analysis

This protocol outlines the use of a biotin-PEG-Cy5 probe for cell surface staining and analysis by flow cytometry.

Materials:

-

Cell suspension (e.g., 1x106 cells per sample)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Biotinylated primary antibody

-

Streptavidin-Cy5 conjugate

-

FACS tubes

Procedure:

-

Cell Preparation: Resuspend the cells in cold Flow Cytometry Staining Buffer.

-

Blocking (optional): To reduce non-specific binding to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.[13][14]

-

Primary Antibody Staining: Add the biotinylated primary antibody at the predetermined optimal concentration to the cell suspension.

-

Incubation: Incubate the cells for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

-

Secondary Staining: Resuspend the cell pellet in the staining buffer containing the streptavidin-Cy5 conjugate at its optimal concentration.

-

Incubation: Incubate the cells for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice as described in step 5.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analysis: Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of PEGylated biotin-Cy5 probes.

Caption: Structure of a Biotin-PEG-Cy5 Probe.

Caption: Experimental Workflow for Immunofluorescence.

Caption: Role of PEG in reducing steric hindrance.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. chempep.com [chempep.com]

- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

In-Depth Technical Guide: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile bifunctional linker molecule. This reagent incorporates a biotin moiety for high-affinity binding to streptavidin and avidin conjugates, a Cy5 fluorescent dye for detection in the far-red spectrum, and polyethylene glycol (PEG) linkers to enhance solubility and reduce steric hindrance.

Core Molecular Data

The molecular weight of this compound and its constituent components are summarized below. Understanding these values is critical for accurate experimental design, particularly in applications such as mass spectrometry, chromatography, and molar concentration calculations.

| Compound/Component | Molecular Weight ( g/mol ) |

| This compound | 982.71[1] |

| m-PEG4-aldehyde | 220.26 |

| Biotin-PEG3-acid | 447.6[2] |

| Cy5 (Sulfo-Cyanine5) | 656.81[3][4][5] |

Experimental Applications and Protocols

This compound is a powerful tool for a variety of molecular biology and drug development applications. Its unique structure allows for the labeling and subsequent detection of target molecules. The biotin group serves as a high-affinity handle for purification or detection using streptavidin-based systems, while the Cy5 dye provides a strong, stable fluorescent signal.

A common application involves the use of this molecule to label a primary antibody or another probe, which then binds to a specific target. The biotinylated and fluorescently tagged complex can then be detected using streptavidin conjugated to an enzyme or a fluorophore, providing signal amplification.

Generalized Experimental Protocol: Indirect Immunofluorescence

This protocol outlines a typical workflow for using a biotinylated Cy5-labeled probe for indirect immunofluorescence detection of a target antigen in cultured cells.

1. Sample Preparation:

- Culture cells on sterile glass coverslips or in microplates.

- Fix the cells using a standard fixation protocol, such as with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

- Permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular targets.

- Wash the cells three times with PBS.

2. Blocking:

- Incubate the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS) for at least 1 hour at room temperature to minimize non-specific antibody binding.

3. Primary Antibody Incubation:

- Dilute the primary antibody, which has been conjugated with this compound, to the recommended concentration in the blocking buffer.

- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

- Wash the cells three times with PBS.

4. Streptavidin-Fluorophore Conjugate Incubation (Signal Amplification):

- Dilute a streptavidin-fluorophore conjugate (e.g., streptavidin-Alexa Fluor 647) in the blocking buffer. The final concentration for use is typically in the range of 5-30 µg/ml.[4][6]

- Incubate the cells with the streptavidin conjugate for 1 hour at room temperature, protected from light.

- Wash the cells three times with PBS, ensuring the final washes are thorough to reduce background fluorescence.

5. Counterstaining and Mounting:

- (Optional) Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

- Mount the coverslips onto microscope slides using an anti-fade mounting medium.

6. Imaging:

- Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for Cy5 (Excitation/Emission maxima ~650/670 nm) and the chosen counterstain.

Visualizing the Workflow

The following diagrams illustrate the key molecular interactions and the overall experimental workflow.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Versatile Fluorescent PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a bifunctional molecule increasingly utilized in the field of targeted protein degradation and cellular imaging. This document details its alternative names, chemical properties, and provides illustrative experimental protocols for its application in assays relevant to PROTAC (Proteolysis Targeting Chimera) development and fluorescence-based detection.

Chemical Identity and Alternative Nomenclature

This compound is a complex molecule featuring a biotin moiety for affinity tagging, a Cy5 fluorescent dye for detection, and two distinct polyethylene glycol (PEG) chains that provide solubility and act as a flexible linker. Due to its modular nature, a variety of names and catalog identifiers are used across different suppliers. Understanding these is crucial for identifying this reagent.

The full chemical name for this compound is 1-(2-{2-[2-(2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}ethoxy)ethoxy]ethoxy}ethyl)-2-{5-[3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl}-3,3-dimethyl-3H-indol-1-ium chloride.[1]

Table 1: Alternative Names and Identifiers

| Category | Name/Identifier | Notes |

| Systematic Name | This compound | Most common designation. |

| CAS Number | 2107273-68-5 | The definitive Chemical Abstracts Service registry number.[1][2][3][4][5] |

| Synonyms & Variations | Biotin-PEG-Cy5 | A more general name, PEG length may vary. |

| Cy5-PEG-Biotin | Components are listed in a different order.[6] | |

| Sulfo-Cy5-PEG3-biotin | May refer to a sulfonated, more water-soluble variant of the Cy5 dye. | |

| Proprietary/Catalog Names | Often listed with catalog numbers (e.g., HY-141070) which vary by supplier. | Check supplier documentation for structural confirmation. |

Table 2: Core Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [1][2] |

| Molecular Weight | 982.71 g/mol | [1][2] |

| Excitation Maximum (λex) | ~649 nm | [3] |

| Emission Maximum (λem) | ~667 nm | [3] |

| Appearance | Solid Powder | [1] |

| Solubility | Water, DMSO, DMF | [3] |

| Storage Conditions | -20°C, dry and protected from light | [1][3] |

Signaling Pathways and Mechanism of Action

This molecule is primarily designed to function within two key biological contexts: the ubiquitin-proteasome system when incorporated into a PROTAC, and the high-affinity biotin-streptavidin interaction for detection and imaging.

PROTAC-Mediated Protein Degradation

When conjugated to a target-binding ligand and an E3 ligase-recruiting ligand, this compound serves as the linker in a PROTAC molecule. The PROTAC then orchestrates the degradation of a target protein of interest (POI).

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Biotin-Streptavidin Interaction for Detection

The biotin moiety of the molecule allows for highly specific and strong binding to streptavidin (or avidin), which can be conjugated to various reporters or immobilized on surfaces. This interaction is fundamental for many of its applications in fluorescence microscopy and pull-down assays.

Caption: Biotin-Streptavidin interaction for fluorescent detection.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established techniques for similar fluorescent PROTAC linkers and biotinylated probes.

Protocol 1: In Vitro Ternary Complex Formation Assay using Fluorescence Polarization (FP)

This protocol describes how to assess the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

Objective: To quantify the formation and stability of the ternary complex.

Materials:

-

Purified Protein of Interest (POI)

-

Purified E3 Ligase (e.g., VHL or Cereblon complex)

-

This compound (or a PROTAC constructed with it)

-

FP buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent PROTAC in DMSO (e.g., 10 mM) and serially dilute in FP buffer to create a 2X working solution at a fixed concentration (typically at or below its Kd for the POI).

-

Prepare a 2X stock solution of the POI in FP buffer.

-

Prepare a serial dilution of the E3 ligase in FP buffer, starting from a high concentration.

-

-

Assay Setup:

-

To each well of the 384-well plate, add 10 µL of the 2X fluorescent PROTAC solution.

-

Add 10 µL of the 2X POI solution to all wells except for the "PROTAC only" controls.

-

Add 10 µL of the serially diluted E3 ligase to the wells. For controls, add 10 µL of FP buffer.

-

-

Incubation and Measurement:

-

Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader using appropriate filters for Cy5 (e.g., Excitation: 620 nm, Emission: 680 nm).

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the concentration of the E3 ligase.

-

A bell-shaped curve is indicative of ternary complex formation, where the signal increases as the complex forms and then decreases at high E3 ligase concentrations due to the "hook effect" (formation of binary complexes).

-

Caption: Experimental workflow for the Fluorescence Polarization assay.

Protocol 2: Cellular Imaging of PROTAC Target Engagement

This protocol outlines a method to visualize the localization of a PROTAC within cells using the fluorescent and biotin tags.

Objective: To confirm cellular uptake and localization of the PROTAC at the site of the target protein.

Materials:

-

Cells expressing the POI (adherent cells grown on glass-bottom dishes)

-

PROTAC constructed with this compound

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Streptavidin conjugated to a different fluorophore (e.g., Alexa Fluor 488)

-

DAPI for nuclear staining

-

Fluorescence microscope (confocal recommended)

Procedure:

-

Cell Treatment:

-

Culture cells to an appropriate confluency (e.g., 60-70%).

-

Treat the cells with the fluorescent PROTAC at the desired concentration in culture medium. Incubate for the desired time (e.g., 1-4 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific binding with blocking buffer for 30 minutes.

-

Incubate with Streptavidin-Alexa Fluor 488 (diluted in blocking buffer) for 1 hour at room temperature to amplify the signal and confirm the presence of the biotin tag.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash three times with PBS.

-

-

Imaging:

-

Mount the coverslips or image the dish directly using a fluorescence microscope.

-

Capture images in the Cy5 channel (for the PROTAC), the Alexa Fluor 488 channel (for streptavidin), and the DAPI channel (for the nucleus).

-

-

Analysis:

-

Analyze the images for the co-localization of the Cy5 signal with the expected subcellular localization of the POI. The co-localization of Cy5 and Alexa Fluor 488 signals confirms the integrity of the PROTAC molecule.

-

Conclusion

This compound is a powerful, multi-functional tool for researchers in drug discovery and cell biology. Its integrated fluorescent and affinity tags enable a wide range of applications, from quantifying the biophysical parameters of PROTAC-induced ternary complexes to visualizing the behavior of these molecules within a cellular context. The detailed protocols and conceptual diagrams provided in this guide serve as a starting point for the effective implementation of this versatile chemical probe in your research endeavors.

References

A Technical Guide to the Synthesis of Biotin-PEG-Fluorophore Conjugates for Advanced Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of biotin-PEG-fluorophore conjugates. These versatile molecular tools are indispensable in modern biological research and drug development, enabling highly sensitive and specific detection, imaging, and purification of biomolecules. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to facilitate the successful implementation of these conjugates in various applications.

The fundamental design of a biotin-PEG-fluorophore conjugate leverages the high-affinity interaction between biotin and streptavidin (or avidin) for detection and purification purposes. The polyethylene glycol (PEG) linker enhances solubility, reduces steric hindrance, and minimizes non-specific interactions, while the fluorophore provides a means for fluorescent visualization and quantification.[1][2]

Core Synthetic Strategies

The synthesis of biotin-PEG-fluorophore conjugates typically involves the sequential coupling of the three core components. The most common strategies rely on amine-reactive chemistries, particularly the use of N-hydroxysuccinimide (NHS) esters, and increasingly, bioorthogonal click chemistry reactions.

1. Amine-Reactive Synthesis via NHS Ester Chemistry

This is the most prevalent method for synthesizing these conjugates.[2] It involves the reaction of an NHS-ester activated component with a primary amine on another component to form a stable amide bond.[3][4] The synthesis can proceed in a stepwise manner, starting with a PEG linker that has two different reactive groups.

A common approach involves a heterobifunctional PEG linker, for instance, one with a primary amine and a carboxyl group. The biotin moiety is first coupled to the amine end of the PEG linker, and then the carboxyl end is activated to an NHS ester to react with an amine-functionalized fluorophore.

2. Synthesis via Click Chemistry

Click chemistry offers a highly efficient and bioorthogonal method for conjugation.[5] This approach typically involves the reaction between an azide and an alkyne to form a stable triazole linkage.[6] For the synthesis of biotin-PEG-fluorophore conjugates, one component can be functionalized with an azide group and the other with an alkyne group, with the PEG linker separating them. This method is known for its high yield and specificity.[5][7]

Experimental Protocols

Below are detailed protocols for the synthesis of biotin-PEG-fluorophore conjugates using both NHS ester chemistry and click chemistry.

Protocol 1: Synthesis of Biotin-PEG-Fluorophore via NHS Ester Chemistry

This protocol describes the synthesis of a Biotin-PEG-TAMRA conjugate.

Materials:

-

Biotin-PEG-amine

-

5(6)-Carboxytetramethylrhodamine (TAMRA), succinimidyl ester

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Sephadex G-25 column

-

Thin Layer Chromatography (TLC) supplies (Silica gel 60 plates, chloroform/methanol/water eluent)[8]

Procedure:

-

Reaction Setup: Dissolve Biotin-PEG-amine in anhydrous DMF. Add a 1.5 molar excess of 5(6)-Carboxytetramethylrhodamine, succinimidyl ester to the solution.

-

Base Addition: Add a 2-fold molar excess of triethylamine to the reaction mixture to act as a base catalyst.

-

Reaction: Stir the reaction mixture at room temperature, protected from light, for 4 hours.

-

Monitoring: Monitor the reaction progress by TLC. The product will be fluorescent and should have a different Rf value compared to the starting materials.[8]

-

Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product using a Sephadex G-25 column to remove unreacted fluorophore and other small molecules.[8]

-

Characterization: Characterize the final product by mass spectrometry to confirm the molecular weight and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.

-

Storage: Store the lyophilized Biotin-PEG-TAMRA conjugate at -20°C, protected from light and moisture.[8]

Protocol 2: Synthesis of Biotin-PEG-Fluorophore via Click Chemistry

This protocol outlines the synthesis of a Biotin-PEG-Fluorophore conjugate using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Biotin-PEG-Azide

-

Alkyne-functionalized fluorophore (e.g., Alkyne-Alexa Fluor 488)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

tert-Butanol/Water (1:1)

-

Dialysis tubing (MWCO 1 kDa)

Procedure:

-

Reaction Setup: Dissolve Biotin-PEG-Azide and a 1.2 molar excess of the alkyne-functionalized fluorophore in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO4 and TBTA in a 1:1 molar ratio in DMF. Then, add a 5-fold molar excess of sodium ascorbate to the main reaction mixture, followed by the dropwise addition of the CuSO4/TBTA solution.

-

Reaction: Stir the reaction mixture at room temperature, protected from light, for 12 hours.

-

Monitoring: The reaction can be monitored by analytical HPLC to observe the formation of the product peak.

-

Purification: After the reaction is complete, remove the copper catalyst by passing the solution through a column packed with a copper-chelating resin. Further purify the product by dialysis against deionized water for 48 hours to remove unreacted starting materials and salts.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

-

Storage: Lyophilize the purified product and store at -20°C, protected from light.

Quantitative Data

The following tables summarize key quantitative data for common fluorophores used in these conjugates and typical reaction parameters.

Table 1: Spectroscopic Properties of Common Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| FITC | 494 | 518 | ~75,000 | 0.92 |

| TAMRA | 555 | 580 | ~91,000 | 0.34 |

| Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92 |

| Alexa Fluor 555 | 555 | 565 | ~150,000 | 0.10 |

| Alexa Fluor 647 | 650 | 668 | ~239,000 | 0.33 |

| Janelia Fluor 549 | 549 | 571 | ~101,000 | 0.89[9] |

| Janelia Fluor 646 | 646 | 664 | ~152,000 | 0.54[9] |

Table 2: Typical Reaction Parameters for Conjugate Synthesis

| Parameter | NHS Ester Coupling | Click Chemistry (CuAAC) |

| Solvent | DMF, DMSO | t-BuOH/H₂O, DMF/H₂O |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours | 8 - 24 hours |

| pH | 7.2 - 8.5 | 4 - 7 |

| Typical Yield | 60 - 80% | 70 - 95% |

Visualization of Workflows and Pathways

Synthetic Pathway for Biotin-PEG-Fluorophore via NHS Ester Chemistry

Caption: Workflow for NHS ester-based synthesis.

Caption: Visualizing GPCR internalization with conjugates.

References

- 1. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 6. interchim.fr [interchim.fr]

- 7. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. biorxiv.org [biorxiv.org]

The Influence of PEG Spacers on Biotin-Streptavidin Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The remarkably high affinity and specificity of the biotin-streptavidin interaction have made it an indispensable tool in a vast array of life science applications, from immunoassays and affinity chromatography to targeted drug delivery and molecular imaging. The introduction of polyethylene glycol (PEG) spacers between biotin and a molecule of interest has become a standard strategy to enhance solubility, reduce steric hindrance, and improve the overall performance of biotinylated reagents. This in-depth technical guide explores the critical role of PEG spacers in modulating the binding affinity of the biotin-streptavidin complex, providing quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Quantitative Analysis of Biotin-Streptavidin Binding with PEG Spacers

The length of the PEG spacer is a crucial parameter that can significantly influence the binding kinetics and thermodynamics of the biotin-streptavidin interaction. The following tables summarize quantitative data from various studies, providing insights into the effects of different PEG spacer lengths.

Table 1: Equilibrium Dissociation Constants (Kd) and Stoichiometry

Experimental data consistently demonstrates that as the length of the PEG spacer increases, the binding affinity between biotin and streptavidin/avidin can be affected. While shorter to moderate PEG linkers are often beneficial in overcoming steric hindrance, excessively long PEG chains can lead to a decrease in binding affinity (higher Kd) and alter the binding stoichiometry.[1][2]

| Biotinylated Ligand | Interacting Protein | PEG Spacer Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Protein) | Reference(s) |

| Biotin | Avidin | 0 | ~10⁻¹⁵ | 4:1 | [1] |

| Biotin-PEG | Avidin | 588 | ~10⁻⁸ | 4:1 | [1] |

| Biotin-PEG | Avidin | 3400 | ~10⁻⁸ | 4:1 | [1] |

| Biotin-PEG | Avidin | 5000 | ~10⁻⁸ | 1:1 | [1][2] |

| Biotin-PEG-Lipid | Streptavidin | 1000 | Not Specified | Not Specified | [1] |

| Biotin-PEG-Lipid | Streptavidin | 5000 | Not Specified | Not Specified | [3] |

| Biotin-PEG-Lipid | Streptavidin | 40000 | Not Specified | 1:1 | [3] |

Note: Direct comparison of Kd values across different studies can be challenging due to variations in experimental conditions and techniques (e.g., solution-based vs. surface-based assays). However, the general trend of how PEG spacer length influences binding affinity and stoichiometry provides valuable insights.

The Role of PEG Spacers in Mitigating Steric Hindrance

One of the primary advantages of incorporating a PEG spacer is to overcome steric hindrance. The biotin-binding sites of streptavidin are located deep within the tetrameric protein structure. When biotin is conjugated to a large molecule, such as an antibody or a nanoparticle, the proximity of the bulky molecule can physically obstruct the biotin from accessing its binding pocket. The flexible PEG chain acts as a linker, extending the biotin moiety away from the surface of the conjugated molecule, thereby facilitating a more efficient and stable interaction with streptavidin.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data on the biotin-streptavidin interaction. The following sections provide comprehensive protocols for three commonly used biophysical techniques.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ).

-

SPR instrument

-

Streptavidin-coated sensor chip (SA chip)

-

Biotin-PEG conjugates with varying spacer lengths

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH)[1]

-

Surface Preparation:

-

Equilibrate the SA sensor chip with running buffer until a stable baseline is achieved.

-

-

Ligand Immobilization (for capturing biotinylated molecules other than biotin-PEG itself):

-

Inject the biotinylated molecule of interest over the SA surface to allow for capture via the biotin-streptavidin interaction.

-

Wash with running buffer to remove any unbound ligand.

-

-

Analyte Injection (Association):

-

Prepare a series of dilutions of the analyte (e.g., a protein that binds to the captured ligand, or the biotin-PEG conjugate itself if studying the direct interaction) in running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate. The binding of the analyte will cause an increase in the SPR signal (measured in Resonance Units, RU).[1]

-

-

Dissociation:

-

After the association phase, switch to injecting only running buffer over the surface. The dissociation of the analyte will result in a decrease in the SPR signal.[1]

-

-

Regeneration:

-

Inject the regeneration solution to remove all bound analyte, preparing the surface for the next injection cycle. The strong biotin-streptavidin bond typically remains intact during this process.[1]

-

-

Data Analysis:

-

The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (kₐ and kₑ) and the equilibrium dissociation constant (Kd = kₑ/kₐ).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Isothermal Titration Calorimeter

-

Streptavidin solution

-

Biotin-PEG conjugate solutions of varying spacer lengths

-

Dialysis buffer (e.g., Phosphate-Buffered Saline, PBS)[1]

-

Sample Preparation:

-

Dialyze both the streptavidin and the biotin-PEG solutions against the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentration of all solutions.

-

-

Loading the Calorimeter:

-

Load the streptavidin solution into the sample cell.

-

Load the biotin-PEG solution into the injection syringe.[1]

-

-

Titration:

-

Perform a series of small, sequential injections of the biotin-PEG solution into the streptavidin solution while stirring.[1]

-

-

Data Acquisition:

-

The instrument measures the heat released or absorbed after each injection. The initial injections will produce larger heat changes as most of the injected biotin-PEG binds to the available streptavidin. As the streptavidin becomes saturated, the heat changes will diminish.[1]

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of biotin-PEG to streptavidin. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.[1]

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive acoustic technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. These changes correspond to the mass and viscoelastic properties of the adsorbed molecular layer, respectively, providing insights into the binding kinetics and conformational changes of the interacting molecules.

-

QCM-D instrument

-

Gold-coated quartz crystal sensors

-

Biotinylated self-assembled monolayer (SAM) forming solution (e.g., a mixture of thiolated PEG and biotin-thiolated PEG)

-

Streptavidin solution

-

Biotin-PEG conjugate solutions

-

Running buffer (e.g., PBS)

-

Sensor Functionalization:

-

Clean the gold-coated sensors (e.g., with UV/ozone).

-

Immerse the sensors in the biotinylated SAM solution to form a biotin-functionalized surface.

-

Rinse with ethanol and water and dry under a stream of nitrogen.

-

-

Streptavidin Immobilization:

-

Establish a stable baseline with running buffer in the QCM-D.

-

Inject the streptavidin solution over the biotin-functionalized surface. Binding will be observed as a decrease in frequency (increase in mass) and a change in dissipation.

-

Rinse with running buffer to remove any unbound streptavidin.

-

-

Biotin-PEG Binding:

-

Inject the biotin-PEG conjugate solution over the streptavidin-coated surface. The binding will cause a further decrease in frequency and a change in dissipation.

-

Rinse with running buffer to remove unbound biotin-PEG.

-

-

Data Analysis:

-

The changes in frequency and dissipation are monitored in real-time. The data can be fitted to kinetic models to determine association and dissociation rates. The dissipation data provides information about the rigidity and hydration of the molecular layers.

-

Logical Relationship of PEG Spacer Effects

The length of the PEG spacer has a multifaceted impact on the biotin-streptavidin interaction. The following diagram illustrates the logical relationships between PEG spacer length and its various consequences.

Conclusion